molecular formula C9H9N3S B13929726 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine CAS No. 205259-79-6

4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine

Cat. No.: B13929726
CAS No.: 205259-79-6
M. Wt: 191.26 g/mol
InChI Key: GUBUOCQAHBYPIC-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is an organic compound that contains a thiadiazole ring attached to a benzene ring with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine typically involves the formation of the thiadiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of a benzene derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 4-nitrobenzyl chloride with thiosemicarbazide in the presence of a base can yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The thiadiazole ring is known to interact with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs

Properties

CAS No.

205259-79-6

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

[4-(thiadiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5,10H2

InChI Key

GUBUOCQAHBYPIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=NS2

Origin of Product

United States

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